molecular formula C17H13ClF8O4S B15202815 1-{(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-phenyl-2,3-dihydro-2-furanyl}ethanone

1-{(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-phenyl-2,3-dihydro-2-furanyl}ethanone

Cat. No.: B15202815
M. Wt: 500.8 g/mol
InChI Key: DVYNCBFSYOADBG-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-phenyl-2,3-dihydro-2-furanyl}ethanone is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, a phenyl ring, and a furanyl moiety

Preparation Methods

The synthesis of 1-{(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-phenyl-2,3-dihydro-2-furanyl}ethanone involves several steps:

    Synthetic Routes: The preparation typically starts with the formation of the furanyl ring, followed by the introduction of the phenyl group and the sulfonyl group. The final step involves the addition of the ethanone moiety.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rates.

    Industrial Production Methods: Industrial production may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-{(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-phenyl-2,3-dihydro-2-furanyl}ethanone undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

    Major Products: The major products formed depend on the type of reaction, such as sulfoxides, sulfides, or substituted derivatives.

Scientific Research Applications

1-{(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-phenyl-2,3-dihydro-2-furanyl}ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-phenyl-2,3-dihydro-2-furanyl}ethanone involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: The exact pathways depend on the biological context, but may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

1-{(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-phenyl-2,3-dihydro-2-furanyl}ethanone can be compared with other similar compounds:

    Similar Compounds: Compounds with similar structures include other sulfonyl-containing furanyl derivatives.

    Uniqueness: The presence of the octafluorobutyl group and the specific stereochemistry (2R,3S) make this compound unique in its class.

    List of Similar Compounds: Examples include this compound analogs with variations in the substituents on the phenyl or furanyl rings.

Properties

Molecular Formula

C17H13ClF8O4S

Molecular Weight

500.8 g/mol

IUPAC Name

1-[(2R,3S)-4-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl-5-methyl-3-phenyl-2,3-dihydrofuran-2-yl]ethanone

InChI

InChI=1S/C17H13ClF8O4S/c1-8(27)12-11(10-6-4-3-5-7-10)13(9(2)30-12)31(28,29)17(25,26)15(21,22)14(19,20)16(18,23)24/h3-7,11-12H,1-2H3/t11-,12-/m0/s1

InChI Key

DVYNCBFSYOADBG-RYUDHWBXSA-N

Isomeric SMILES

CC1=C([C@H]([C@@H](O1)C(=O)C)C2=CC=CC=C2)S(=O)(=O)C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F

Canonical SMILES

CC1=C(C(C(O1)C(=O)C)C2=CC=CC=C2)S(=O)(=O)C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.